![molecular formula C25H27N3O4S B3677210 4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3677210.png)
4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Übersicht
Beschreibung
4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as GSK-3β inhibitor, as it is known to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various physiological processes.
Wirkmechanismus
4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets of GSK-3β, leading to a reduction in the activity of various signaling pathways involved in disease pathogenesis.
Biochemical and Physiological Effects
The inhibition of GSK-3β by 4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to have various biochemical and physiological effects, including the reduction of amyloid plaque formation in Alzheimer's disease, mood stabilization in bipolar disorder, and anti-tumor effects in cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments is its specificity for GSK-3β, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide. One area of research is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another area of research is the identification of new therapeutic applications for this compound, including its potential use in the treatment of other neurological disorders and cancer types. Additionally, the development of new GSK-3β inhibitors with improved potency and selectivity may provide new opportunities for therapeutic intervention in various diseases.
Wissenschaftliche Forschungsanwendungen
4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, GSK-3β has been found to play a crucial role in the formation of amyloid plaques, a hallmark of the disease. Inhibition of GSK-3β by 4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to reduce the formation of amyloid plaques and improve cognitive function in animal models.
In bipolar disorder, GSK-3β has been implicated in the regulation of mood and behavior. Inhibition of GSK-3β by 4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to have mood-stabilizing effects in animal models and may have potential as a therapeutic agent for the treatment of bipolar disorder.
In cancer, GSK-3β has been found to play a role in cell proliferation, survival, and invasion. Inhibition of GSK-3β by 4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to have anti-tumor effects in various cancer cell lines and may have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
4-[[2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-17(2)19-8-12-22(13-9-19)28(33(31,32)23-14-4-18(3)5-15-23)16-24(29)27-21-10-6-20(7-11-21)25(26)30/h4-15,17H,16H2,1-3H3,(H2,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDFODRWQHTXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3677129.png)
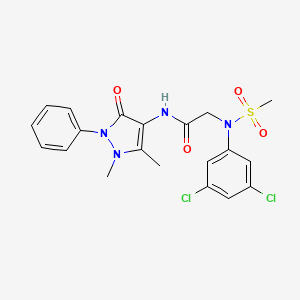
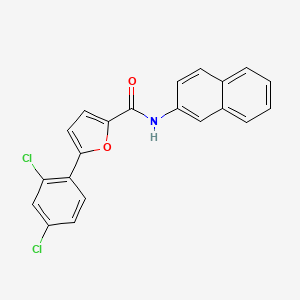
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B3677141.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3677152.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3677155.png)
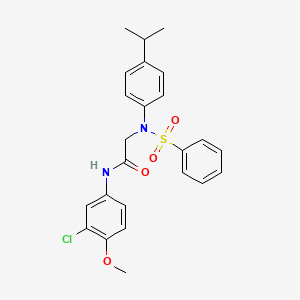
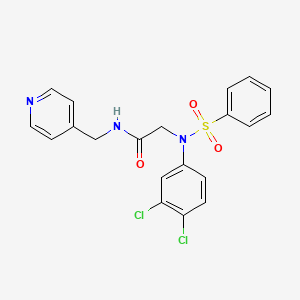
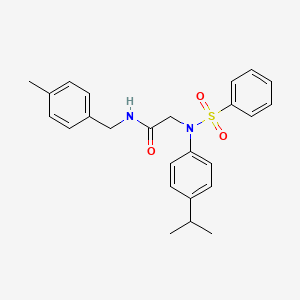
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B3677189.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3677218.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3677227.png)
